molecular formula C9H6O4 B8183876 8-hydroxy-4H-isochromene-1,3-dione

8-hydroxy-4H-isochromene-1,3-dione

Cat. No.: B8183876
M. Wt: 178.14 g/mol
InChI Key: OPDWXUDMXCJAMI-UHFFFAOYSA-N
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Description

8-Hydroxy-4H-isochromene-1,3-dione is a chemical compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol It is known for its unique structure, which includes a hydroxy group at the 8th position and a dione group at the 1st and 3rd positions of the isochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-4H-isochromene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with phenols in the presence of a catalyst . The reaction conditions often require heating and the use of solvents such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-4H-isochromene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted isochromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Hydroxy-4H-isochromene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-hydroxy-4H-isochromene-1,3-dione involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

8-hydroxy-4H-isochromene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDWXUDMXCJAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)O)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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